

sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

Cat. No.: B1678328

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate**

Introduction

Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate (CAS No. 101199-38-6) is a specialized heterocyclic organic compound that has carved a significant niche in the realm of biotechnology and analytical chemistry. While the phenothiazine core is a well-established pharmacophore, giving rise to a plethora of bioactive compounds with applications ranging from antipsychotics to antiemetics, this particular derivative is primarily recognized for its role as a high-sensitivity analytical reagent.^{[1][2][3]} Its principal application lies in its remarkable ability to function as a chemiluminescence enhancer, significantly amplifying signal output in enzyme-based assays, most notably those involving horseradish peroxidase (HRP).^{[4][5][6]}

This guide offers a comprehensive exploration of the core chemical properties of **sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate**. It is designed for researchers, scientists, and drug development professionals who utilize or seek to understand this reagent. We will delve into its molecular structure, synthesis and purification strategies, physicochemical characteristics, spectroscopic profile, and the chemical reactivity that underpins its powerful applications. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document aims to serve as a vital technical resource.

Molecular Structure and Identification

The compound's functionality is a direct result of its distinct molecular architecture. It consists of a tricyclic phenothiazine nucleus, where the nitrogen atom at position 10 is alkylated with a propane-1-sulfonate group. This design thoughtfully combines the electrochemical properties of the phenothiazine core with the aqueous solubility conferred by the sodium sulfonate moiety.

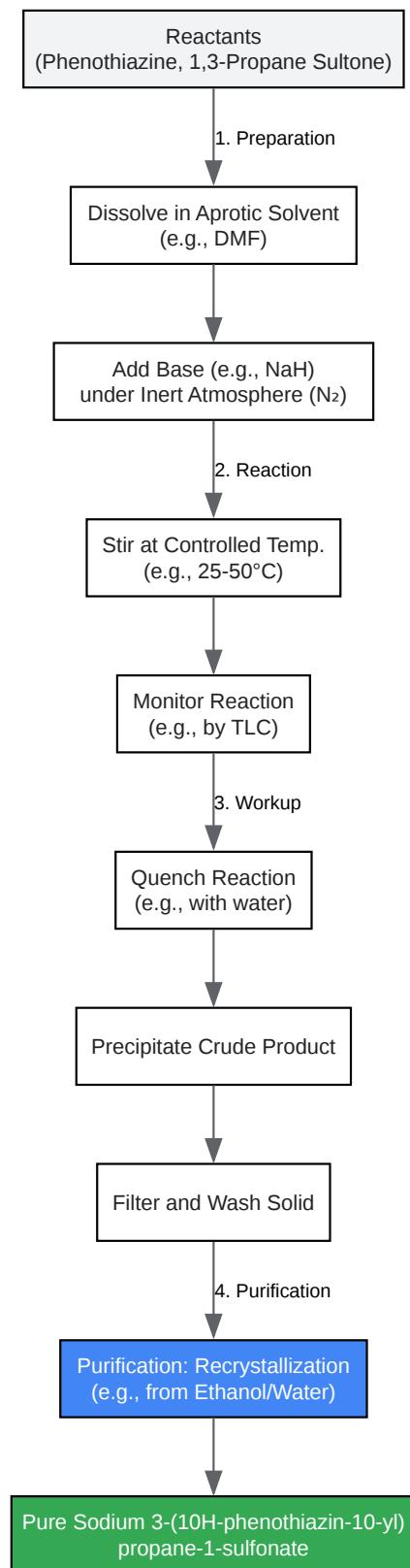
Caption: Key functional groups of the molecule.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	sodium 3-phenothiazin-10-ylpropane-1-sulfonate ^[7]
CAS Number	101199-38-6 ^{[7][8][9]}
Molecular Formula	C ₁₅ H ₁₄ NNaO ₃ S ₂ ^[7]
Molecular Weight	343.4 g/mol ^[7]

| InChIKey | VKGYKXFNSKEHED-UHFFFAOYSA-M^[7] |

Synthesis and Purification


The synthesis of **sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate** is typically achieved through a direct N-alkylation of the phenothiazine core.^[4] This approach is favored for its efficiency and high yield.^[4]

Causality of Experimental Design:

- Reactants: The process involves reacting phenothiazine with 1,3-propane sultone. Phenothiazine serves as the nucleophile, while 1,3-propane sultone is an effective electrophilic alkylating agent that introduces the desired propyl sulfonate side chain in a single step. The sultone's strained ring structure makes it susceptible to nucleophilic attack.
- Basic Conditions: The reaction is conducted under basic conditions (e.g., using sodium hydride or a similar strong base). The base's role is to deprotonate the secondary amine on

the phenothiazine ring ($pK_a \approx 23$ in DMSO), generating the more potent phenothiazide anion.^{[4][10]} This anion then readily attacks the terminal carbon of the propane sultone, opening the ring.

- Solvent: An aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is typically chosen to dissolve the reactants and facilitate the reaction without interfering with the strong base.
- Purification: High purity is critical for the compound's performance as a chemiluminescence enhancer, as impurities can quench the signal or increase background noise.^[4] Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective method for purification.^[4]

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and purification.

Experimental Protocol: Synthesis

- Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve phenothiazine (1 equivalent) in anhydrous DMF.
- Deprotonation: Cool the solution in an ice bath and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the phenothiazide anion.
- Alkylation: Add a solution of 1,3-propane sultone (1.05 equivalents) in anhydrous DMF dropwise to the reaction mixture.
- Reaction: Remove the ice bath and allow the reaction to stir at room temperature (or with gentle heating to ~40°C) for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture and cautiously quench it by slowly adding cold water.
- Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water and then a non-polar solvent like diethyl ether to remove non-polar impurities.
- Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield the pure product as a crystalline solid.
- Drying: Dry the purified product under vacuum.

Physicochemical Properties

The physical properties of the compound are crucial for its handling, storage, and application in assays.

Table 2: Physicochemical Properties

Property	Description	Rationale / Implication
Appearance	Almost white to grey or brown crystalline powder. [11]	Color variation can indicate purity levels. High-purity material is typically off-white.
Solubility	Good water solubility. [5] [6]	The ionic sulfonate group makes the molecule highly compatible with aqueous buffers used in biological and clinical assays. [5]
Stability	Photosensitive.	The phenothiazine ring can undergo photo-oxidation when exposed to UV or white light, leading to degradation. [12] Solutions should be protected from light.

| Storage | Store at ambient temperature (solid form). Store solutions at -20°C or -80°C.[\[13\]](#) | The solid is relatively stable. In solution, freezing prevents degradation and potential microbial growth.[\[13\]](#) |

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are vital for ensuring the quality and performance of the reagent. Standard spectroscopic methods are employed for this purpose.

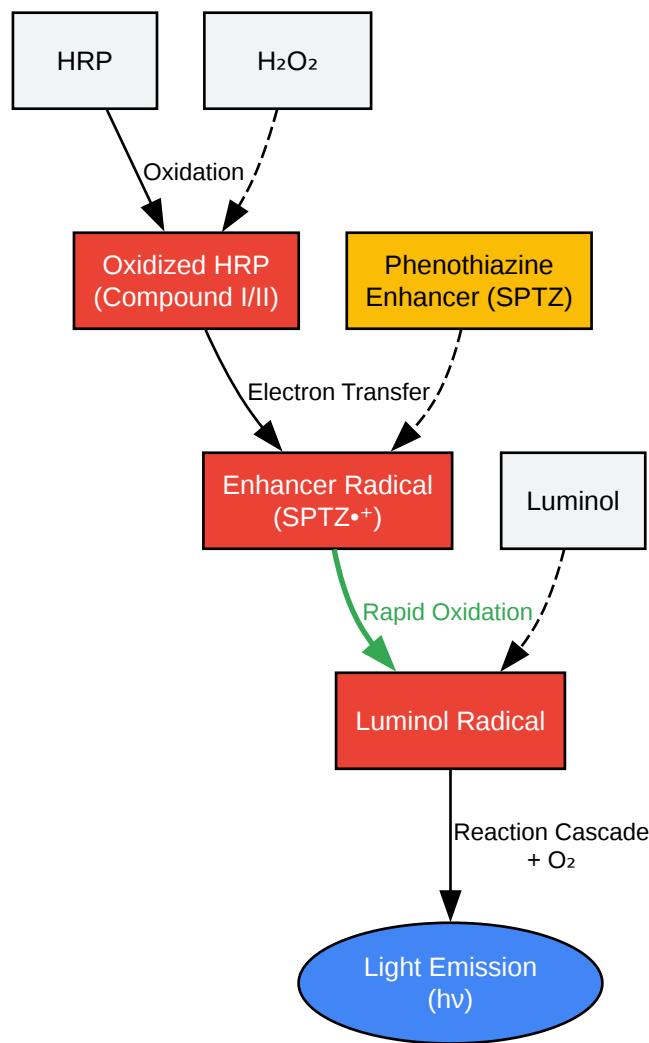
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - $^1\text{H-NMR}$: The spectrum would show characteristic signals for the aromatic protons on the phenothiazine rings (typically in the 6.8-7.5 ppm range). The aliphatic protons of the propyl chain would appear as distinct multiplets in the upfield region (~2.0-4.5 ppm). The protons closest to the nitrogen and sulfonate groups would be the most downfield shifted.
 - $^{13}\text{C-NMR}$: The spectrum would display signals for the 12 aromatic carbons of the phenothiazine core and 3 distinct signals for the aliphatic carbons of the propyl linker.

- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic peaks include:
 - $\sim 3100\text{-}3000\text{ cm}^{-1}$ (Aromatic C-H stretch)
 - $\sim 2950\text{-}2850\text{ cm}^{-1}$ (Aliphatic C-H stretch)
 - $\sim 1250\text{ cm}^{-1}$ and $\sim 1050\text{ cm}^{-1}$ (Asymmetric and symmetric S=O stretching of the sulfonate group)
 - $\sim 1600\text{-}1450\text{ cm}^{-1}$ (Aromatic C=C bending)
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative mode would be ideal, showing a prominent peak for the anion at $m/z \approx 320.04$, corresponding to $[\text{C}_{15}\text{H}_{14}\text{NO}_3\text{S}_2]^-$.

Experimental Protocol: Quality Control by HPLC

This protocol provides a self-validating system for assessing the purity of a synthesized batch.

- System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV-Vis detector.
- Mobile Phase: Prepare an isocratic or gradient mobile phase. A common starting point is a mixture of acetonitrile and a water-based buffer (e.g., 20 mM ammonium acetate, pH 5.5). For example, a 60:40 mixture of acetonitrile:buffer.
- Sample Preparation: Accurately weigh and dissolve a sample of the compound in the mobile phase to a final concentration of $\sim 1\text{ mg/mL}$.
- Analysis: Inject 10 μL of the sample. Set the UV detector to monitor at a wavelength where the phenothiazine chromophore absorbs strongly (e.g., $\sim 254\text{ nm}$ or $\sim 310\text{ nm}$).
- Data Interpretation: A pure sample should yield a single major peak at a specific retention time. The purity can be calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram.


Chemical Reactivity and Functional Application

The primary chemical reactivity of interest is the compound's role as a chemiluminescence enhancer. It dramatically increases the light output from the HRP-catalyzed oxidation of luminol, a cornerstone of many sensitive detection assays.[\[5\]](#)

Mechanism of Enhancement: The exact mechanism is complex, but it is understood to involve the formation of a long-lived enhancer radical.

- HRP, in the presence of hydrogen peroxide (H_2O_2), is oxidized to a higher-energy state.
- The oxidized HRP reacts with the phenothiazine enhancer, oxidizing it to a radical cation.
- This enhancer radical is more stable and/or a more efficient oxidant than the enzyme intermediate.
- The enhancer radical then rapidly oxidizes luminol anions, leading to the formation of an excited-state product (3-aminophthalate) which emits light upon relaxation.[\[13\]](#)

This process effectively accelerates the rate-limiting step of luminol oxidation, leading to a much stronger and more sustained light signal.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of chemiluminescence enhancement.

Broader Context: The Phenothiazine Scaffold

While **sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate** is primarily an analytical tool, its core phenothiazine structure is a highly privileged scaffold in medicinal chemistry. Understanding this context is valuable for researchers exploring new applications or derivatives. The tricyclic system, with its specific geometry and electron-rich nature, can interact with a wide range of biological targets through mechanisms like π - π stacking and intercalation with DNA.^[1] Slight modifications to the substituents on the ring system or the N-10 side chain can drastically alter biological activity.^[2]

Phenothiazine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including:

- Antibacterial and Antifungal[1]
- Anticancer and Multidrug Resistance Reversal[1][2]
- Antiviral and Anti-inflammatory[1][14]
- Antimalarial and Trypanocidal[1]
- Antipsychotic and Anticonvulsant[1][2]

This vast therapeutic potential underscores the importance of the phenothiazine core as a rich source for the development of novel compounds.[15]

Conclusion

Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is a meticulously designed molecule whose chemical properties are tailored for its function. Its synthesis is straightforward, its physicochemical properties—especially its water solubility—make it ideal for bio-assays, and its unique electronic structure allows it to act as a potent chemiluminescence enhancer. A thorough understanding of its synthesis, handling, and reactivity is essential for any researcher aiming to leverage its capabilities for high-sensitivity detection. As a member of the versatile phenothiazine family, it represents a successful translation of fundamental chemical principles into a powerful analytical tool that continues to advance research in biotechnology and beyond.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Synthesis and Optimization: The Production of Sodium 3-(10H-Phenothiazin-10-yl)
- Pluta, K., Jeleń, M., & Morak-Młodawska, B. (n.d.). Recent progress in biological activities of synthesized phenothiazines. PubMed.
- PubChem. (n.d.). **Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate**.
- Sinha, S., et al. (2011).
- (n.d.). Research Progress in the Synthesis and Biological Activity of Phenothiazines.
- Stark, N., et al. (n.d.). Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. PMC - PubMed Central.

- Pluta, K. (2011). Recent progress in biological activities of synthesized phenothiazines. SciSpace.
- LGC Standards. (n.d.). Sodium 3-(10H-Phenothiazin-10-yl)
- PubChem. (n.d.). sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Sensitivity Analytical Reagents: The Power of Sodium 3-(10H-Phenothiazin-10-yl)
- Matrix Scientific. (n.d.). Sodium 3-(10H-phenothiazin-10-yl)
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). Sodium 3-(10H-phenothiazin-10-yl)
- Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. *Mini Reviews in Medicinal Chemistry*.
- Thermo Scientific Chemicals. (n.d.). 10H-Phenothiazine-10-propanesulfonic acid sodium salt.
- LGC Standards. (n.d.). Sodium 3-(10H-Phenothiazin-10-yl)
- MedchemExpress.com. (n.d.). PTZ-343 (3-(10'-Phenothiazinyl)
- Fisher Scientific. (n.d.). Sodium 3-(10H-Phenothiazin-10-yl)
- Wikipedia. (n.d.). Phenothiazine.
- ResearchGate. (2025).
- ACS Publications. (n.d.). The Chemistry of Phenothiazine. *Chemical Reviews*.
- LGC Standards. (n.d.). Sodium 3-(10H-Phenothiazin-10-yl)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phenothiazine Derivatives in Biotechnology: The Impact of Sodium 3-(10H-Phenothiazin-10-yl)
- Fisher Scientific. (n.d.). Sodium 3-(10H-Phenothiazin-10-yl)
- (2022). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misuse. *Global Scientific Journal*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]

- 3. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbino.com]
- 5. nbinno.com [nbino.com]
- 6. nbinno.com [nbino.com]
- 7. Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | C15H14NNaO3S2 | CID 23689088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sodium 3-(10H-Phenothiazin-10-yl)propane-1-sulfonate [lgcstandards.com]
- 9. matrixscientific.com [matrixscientific.com]
- 10. Phenothiazine - Wikipedia [en.wikipedia.org]
- 11. 10H-Phenothiazine-10-propanesulfonic acid sodium salt, Thermo Scientific Chemicals 5 g [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Research Progress in the Synthesis and Biological Activity of Phenothiazines [journal11.magtechjournal.com]
- 15. scispace.com [scispace.com]
- To cite this document: BenchChem. [sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678328#sodium-3-10h-phenothiazin-10-yl-propane-1-sulfonate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com